3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanoic acid
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Overview
Description
3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanoic acid is an organic compound with the molecular formula C9H8BrFO3 It is a derivative of propanoic acid, featuring a bromine and fluorine-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the lithiation of 1-bromo-4-fluorobenzene, followed by reaction with a suitable borate to form the desired product . The reaction conditions often require a lithium base and a solvent to facilitate the lithiation process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(5-Bromo-2-fluorophenyl)-3-oxopropanoic acid.
Reduction: 3-(2-Fluorophenyl)-3-hydroxypropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The bromine and fluorine substituents can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromo-2-fluorophenyl)propionic acid: Lacks the hydroxy group, which may affect its reactivity and binding properties.
3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid:
3-(5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid: Similar to the previous compound but with a different fluorine substitution pattern.
Uniqueness
3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanoic acid is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, combined with a hydroxypropanoic acid moiety. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C9H8BrFO3 |
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Molecular Weight |
263.06 g/mol |
IUPAC Name |
3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8BrFO3/c10-5-1-2-7(11)6(3-5)8(12)4-9(13)14/h1-3,8,12H,4H2,(H,13,14) |
InChI Key |
DUQZOSHPCBDMPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(CC(=O)O)O)F |
Origin of Product |
United States |
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